2-(3-Methoxy-benzylamino)-ethanol
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Methoxy-benzylamino)-ethanol involves several steps. One common method includes the reduction of [3-methoxyphenyl)methylamino]acetic acid ethyl ester using sodium borohydride (NaBH4) and lithium bromide (LiBr) in tetrahydrofuran (THF) as a solvent. The reaction is carried out at 80°C for 5 hours and then at room temperature for 16 hours. The product is then extracted and purified.
Chemical Reactions Analysis
2-(3-Methoxy-benzylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxy-benzylamino)-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-benzylamino)-ethanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(3-Methoxy-benzylamino)-ethanol can be compared with other similar compounds such as:
2-[(3-Methoxyphenyl)methylamino]acetic acid ethyl ester: A precursor in its synthesis.
3-Methoxy-N-methylphenethylamine: A structurally related compound with different applications.
2-Anisidine: Another compound with a similar methoxyphenyl group.
These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
33905-43-0 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-9(7-10)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
BQOZTZUPCCMROE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNCCO |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCO |
sequence |
G |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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